![molecular formula C8H8N2S B1525416 Thieno[3,2-b]pyridin-6-ylmethanamine CAS No. 1306604-20-5](/img/structure/B1525416.png)
Thieno[3,2-b]pyridin-6-ylmethanamine
Overview
Description
Thieno[3,2-b]pyridin-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for Thieno[3,2-b]pyridin-6-ylmethanamine is 1S/C8H8N2S/c9-4-6-3-8-7 (10-5-6)1-2-11-8/h1-3,5H,4,9H2 . This indicates the presence of a thieno[3,2-b]pyridine core with a methanamine substituent.Scientific Research Applications
Medicine: Potential Anticancer Agent
Thieno[3,2-b]pyridin-6-ylmethanamine has been explored for its potential use as an anticancer agent. Studies suggest that derivatives of thienopyrimidines, which include Thieno[3,2-b]pyridin-6-ylmethanamine, show promising anticancer activity . These compounds have been preselected via molecular docking to be tested for their activity in NCI 60 cell lines, indicating their potential in cancer treatment research.
Industrial Chemistry: Synthesis of Heterocyclic Compounds
Thieno[3,2-b]pyridin-6-ylmethanamine serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new materials with potential industrial applications, including the creation of polymers and small molecule catalysts .
Safety and Hazards
properties
IUPAC Name |
thieno[3,2-b]pyridin-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKSFZUQHBKGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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